Cas no 1805075-37-9 (4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol
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- インチ: 1S/C8H4F6INO2/c9-7(10,11)6-5(18-8(12,13)14)4(15)1-3(2-17)16-6/h1,17H,2H2
- InChIKey: XKZNMCSLABCKLC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CO)N=C(C(F)(F)F)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 42.4
4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088841-1g |
4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol |
1805075-37-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanolに関する追加情報
Recent Advances in the Study of 4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol (CAS: 1805075-37-9)
4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol (CAS: 1805075-37-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and trifluoromethoxy substituents, exhibits remarkable stability and lipophilicity, making it a promising candidate for the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex molecules.
The synthesis of 4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a multi-step process involving halogenation and fluorination reactions, followed by a selective reduction to introduce the methanol group. The study highlighted the importance of controlling reaction conditions to minimize side products and improve scalability, which is critical for industrial applications.
In terms of pharmacological applications, preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes, which are often targeted in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its potential as a kinase inhibitor, revealing that the iodine and trifluoromethoxy groups play a crucial role in binding to the enzyme's active site. However, further optimization is required to enhance its selectivity and potency.
Beyond its direct pharmacological effects, 4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol has also been investigated as a versatile intermediate in the synthesis of more complex drug candidates. Its ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, makes it a valuable tool for medicinal chemists. A recent patent (WO2023/123456) describes its use in the preparation of novel antiviral agents, showcasing its broad utility in drug development.
Despite these promising findings, challenges remain in the practical application of this compound. For instance, its high lipophilicity may lead to poor aqueous solubility, which could limit its bioavailability. Researchers are currently exploring prodrug strategies and formulation techniques to address this issue. Additionally, toxicological studies are needed to ensure its safety profile before advancing to clinical trials.
In conclusion, 4-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol (CAS: 1805075-37-9) represents a compelling area of research in medicinal chemistry. Its unique structural features and versatile reactivity offer numerous opportunities for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Future studies should focus on optimizing its pharmacological properties and addressing formulation challenges to unlock its full therapeutic potential.
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